molecular formula C10H8N2O4 B3839815 methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate

methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate

Cat. No. B3839815
M. Wt: 220.18 g/mol
InChI Key: MLALQYJUOJFTMS-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate, also known as MIHOC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MIHOC is a heterocyclic compound that belongs to the indoline family and has a molecular formula of C12H10N2O4.

Mechanism of Action

The mechanism of action of methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate is not yet fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes involved in the inflammatory response and oxidative stress. methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate has also been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate is its ability to exhibit multiple biological activities, making it a versatile compound for scientific research. methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate is also relatively easy to synthesize, which makes it readily available for experiments. However, one of the limitations of methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate. One area of interest is the development of methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate's potential applications in material science, such as the development of methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate-based sensors and catalysts. Additionally, further studies are needed to elucidate the mechanism of action of methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate and its potential side effects.

Scientific Research Applications

Methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, methyl 3-(hydroxyimino)-2-oxo-7-indolinecarboxylate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs.

properties

IUPAC Name

methyl 2-hydroxy-3-nitroso-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12-15/h2-4,11,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALQYJUOJFTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=C2N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 3-(hydroxyimino)-2-oxoindoline-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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